molecular formula C20H24N2O3 B5812202 4-tert-butyl-N'-[2-(3-methylphenoxy)acetyl]benzohydrazide

4-tert-butyl-N'-[2-(3-methylphenoxy)acetyl]benzohydrazide

Cat. No.: B5812202
M. Wt: 340.4 g/mol
InChI Key: DNSGZJWUQVNQHG-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core with a tert-butyl group and a 3-methylphenoxyacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with 2-(3-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

4-tert-butyl-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxyacetyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[2-(4-methylphenoxy)acetyl]benzohydrazide
  • 4-tert-butyl-N’-[2-(2-methylphenoxy)acetyl]benzohydrazide
  • 4-tert-butyl-N’-[2-(3-chlorophenoxy)acetyl]benzohydrazide

Uniqueness

4-tert-butyl-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and binding interactions. This structural feature can lead to differences in biological activity and selectivity compared to similar compounds .

Properties

IUPAC Name

4-tert-butyl-N'-[2-(3-methylphenoxy)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-6-5-7-17(12-14)25-13-18(23)21-22-19(24)15-8-10-16(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGZJWUQVNQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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